

Mebendazole-amine-13C6 chemical structure and properties

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Compound of Interest

Compound Name: Mebendazole-amine-13C6

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Mebendazole-amine-13C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Mebendazole-amine-13C6**, a stable isotope-labeled metabolite of the broad-spectrum anthelmintic drug, Mebendazole. This document details its chemical structure, physicochemical properties, and its role in metabolic studies. It also outlines a prospective synthesis protocol and relevant analytical methodologies. The guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Mebendazole is a widely used benzimidazole anthelmintic agent effective against a range of parasitic worm infections.[1] Its mechanism of action involves the inhibition of microtubule polymerization in parasites by binding to β -tubulin.[2] Understanding the metabolic fate of Mebendazole is crucial for comprehending its efficacy and potential side effects. Mebendazole-amine, also known as 2-amino-5-benzoylbenzimidazole, is a primary metabolite of Mebendazole.[3] The stable isotope-labeled version, **Mebendazole-amine-13C6**, serves as an

essential internal standard for quantitative analysis in various biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[4]

Chemical Structure and Properties

Mebendazole-amine-13C6 is structurally identical to Mebendazole-amine, with the exception of six carbon atoms in the benzoyl group being replaced by the heavy isotope, carbon-13.

Chemical Structure:

- IUPAC Name: (2-amino-1H-benzimidazol-5-yl)(phenyl-13C6)methanone[5]
- Synonyms: 2-Amino-5-(benzoyl-13C6)-1H-benzimidazole[1]

The following tables summarize the key physicochemical properties of **Mebendazole-amine-13C6**. It is important to note that much of the available quantitative data is computationally predicted, and experimental data for the labeled compound is scarce.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₈ [¹³ C] ₆ H ₁₁ N ₃ O	[1][6]
Molecular Weight	243.21 g/mol	[5][6]
Appearance	Yellow Crystalline Powder	[1]
Melting Point	188-190 °C	[1]
Solubility	No experimental data available. Parent compound Mebendazole is practically insoluble in water.[7]	-
Storage	Store at -20°C	[1]

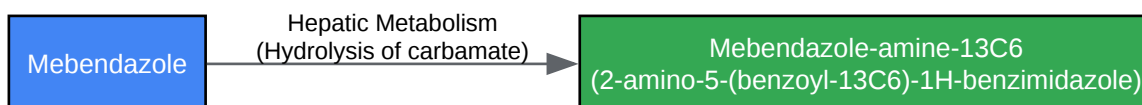
Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	2.6	[5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	2	[5]
Exact Mass	243.11034099	[5]
Monoisotopic Mass	243.11034099	[5]
Topological Polar Surface Area	71.8 Å ²	[5]
Heavy Atom Count	18	[5]
Complexity	314	[5]

Biological Context and Mechanism of Action

Mebendazole-amine is a pharmacologically less active metabolite of Mebendazole. The parent drug, Mebendazole, exerts its anthelmintic effect by binding to the colchicine-sensitive site of tubulin, thereby inhibiting the polymerization of microtubules in the intestinal cells of parasites. [8] This disruption of the cytoskeleton leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite.[8]

The metabolic conversion of Mebendazole to Mebendazole-amine is a key step in its biotransformation. The following diagram illustrates the metabolic pathway.



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Metabolic pathway of Mebendazole.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **Mebendazole-amine-13C6** are not readily available in the public domain. However, based on the known synthesis of the unlabeled analogue, 2-amino-5-benzoylbenzimidazole, a potential synthetic route can be proposed.

Proposed Synthesis of Mebendazole-amine-13C6

The synthesis would likely involve the hydrolysis of Mebendazole-13C6. The labeled Mebendazole could be synthesized using a 13C6-labeled benzoyl chloride.

Materials:

- Mebendazole-13C6 (hypothetical starting material)
- Strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
- Appropriate solvent (e.g., ethanol, water)

Procedure (Hypothetical):

- Hydrolysis: Mebendazole-13C6 would be suspended in a suitable solvent. A strong acid or base would be added to catalyze the hydrolysis of the carbamate group.
- Reaction Monitoring: The progress of the reaction would be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Neutralization and Extraction: Upon completion, the reaction mixture would be neutralized. The product, **Mebendazole-amine-13C6**, would then be extracted using a suitable organic solvent.
- Purification: The crude product would be purified using column chromatography or recrystallization to obtain the final product with high purity.

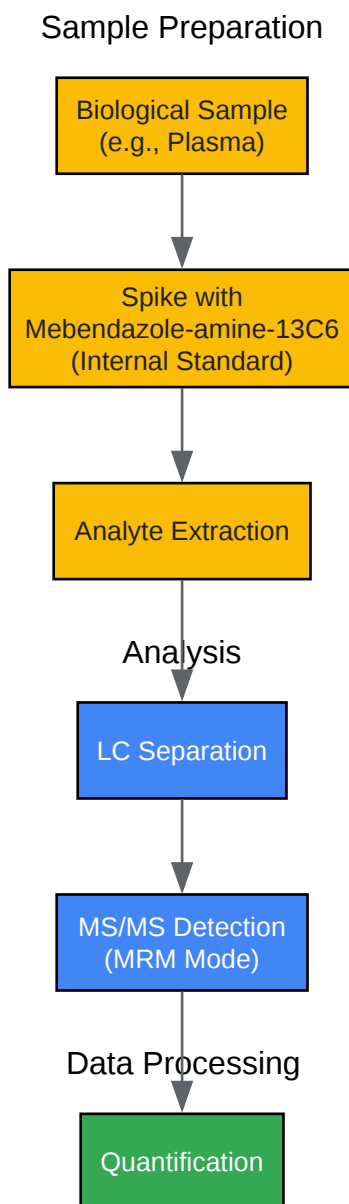
Analytical Methods

Mebendazole-amine-13C6 is primarily used as an internal standard in quantitative bioanalytical methods.

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Purpose: To accurately quantify the concentration of Mebendazole and its metabolite, Mebendazole-amine, in biological samples such as plasma or urine.
- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
- General Procedure:
 - Sample Preparation: A known amount of **Mebendazole-amine-13C6** is spiked into the biological sample as an internal standard. The sample is then processed to extract the analytes (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
 - Chromatographic Separation: The extracted sample is injected into the HPLC system. A suitable column (e.g., C18) and mobile phase are used to separate Mebendazole, Mebendazole-amine, and the internal standard.
 - Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and product ions of the analytes and the internal standard.
 - Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample, by reference to a calibration curve.

The following diagram illustrates a typical experimental workflow for using **Mebendazole-amine-13C6** as an internal standard.



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Workflow for quantitative analysis.

Conclusion

Mebendazole-amine-13C6 is a critical tool for the accurate quantification of Mebendazole's primary metabolite in biological systems. While detailed experimental data on the labeled compound itself is limited, its utility as an internal standard is well-established in the field of drug metabolism and pharmacokinetics. This guide provides a foundational understanding of its

properties and applications, and it is anticipated that further research will continue to elucidate its role in the broader context of Mebendazole's pharmacology.

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